molecular formula C11H15BrClN B8182064 6-Bromo-8-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

6-Bromo-8-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B8182064
M. Wt: 276.60 g/mol
InChI Key: WSCINNCBXKLUKV-UHFFFAOYSA-N
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Description

6-Bromo-8-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a high-purity pharmaceutical intermediate with the molecular formula C₁₀H₁₃BrClN and molecular weight 262.57 . Its stereospecific (R)-enantiomer (CAS 2241594-26-1) is manufactured under ISO-certified processes with purity ≥97%, highlighting its role in drug development . The compound features a tetrahydronaphthalene backbone substituted with bromine (position 6), methyl (position 8), and an amine hydrochloride group. This structure is critical for modulating receptor binding and pharmacokinetics in therapeutic agents.

Properties

IUPAC Name

6-bromo-8-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.ClH/c1-7-5-9(12)6-8-3-2-4-10(13)11(7)8;/h5-6,10H,2-4,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCINNCBXKLUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(CCC2)N)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the bromination of 8-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. This process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition, is common to achieve high efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, alkoxides

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C11_{11}H15_{15}BrClN
Molecular Weight : 276.6 g/mol
IUPAC Name : 6-bromo-8-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Purity : 95%

The compound features a bromine atom and a methyl group attached to a tetrahydronaphthalene structure, which influences its reactivity and biological interactions.

Organic Synthesis

6-Bromo-8-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride serves as an important intermediate in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:

  • Bromination and Amination : The compound can undergo further bromination or amination reactions to yield derivatives with enhanced properties.
  • Substitution Reactions : The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions, allowing for the development of novel compounds with specific functionalities .

Research indicates that this compound may exhibit significant biological activities. Its interactions with neurotransmitter systems suggest potential applications in neuropharmacology:

  • Neurotransmitter Modulation : Preliminary studies suggest that it may influence the release and reuptake of neurotransmitters such as serotonin and norepinephrine, which could have implications for mood disorders.
  • Antimicrobial Properties : There are indications that 6-Bromo-8-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride may possess antimicrobial activity against certain Gram-positive bacteria.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications:

  • Drug Development : Ongoing research is focused on its role as a lead compound for developing new medications targeting neurological disorders and infections. Its structural properties may allow it to interact effectively with biological targets .

Case Study 1: Neuroprotective Effects

A study examined brominated naphthalene derivatives for their neuroprotective effects. Results indicated that compounds similar to 6-Bromo-8-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride could alleviate symptoms associated with neurodegenerative diseases by modulating neurotransmitter systems .

Case Study 2: Anticancer Activity

Investigations into the cytotoxic effects of naphthalene derivatives revealed that they could induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. This suggests a pathway for exploring the anticancer potential of 6-Bromo-8-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride .

Mechanism of Action

The mechanism of action of 6-Bromo-8-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Halogen Variations

Halogen Substitution
  • 6-Bromo-8-methyl vs. 6-Chloro :
    Replacement of bromine with chlorine at position 6 (CAS 1810074-75-9) reduces molecular weight to 218.12 (C₁₀H₁₃Cl₂N) and alters electronic properties. Bromine’s larger atomic radius and polarizability enhance hydrophobic interactions in biological systems compared to chlorine .
  • 5-Fluoro Analog (CID 16244331):
    Fluorine’s strong electron-withdrawing effect (C₁₀H₁₂FN·HCl) may improve metabolic stability but reduce steric bulk compared to bromine .
Positional Isomerism
  • 7-Bromo-5-methyl (CAS 1199782-93-8):
    Bromine at position 7 and methyl at 5 yield a similarity score of 0.95. Such positional shifts alter the molecule’s dipole moment and binding affinity to targets like serotonin transporters .

Functional Group Modifications

Methoxy vs. Methyl
  • 6-Methoxy Derivative (CAS 911372-79-7): Methoxy at position 6 (C₁₁H₁₆ClNO) introduces an electron-donating group, enhancing solubility but possibly reducing blood-brain barrier penetration compared to the methyl group in the target compound .
Stereochemical Differences
  • (R)- vs. (S)-Enantiomers :
    The (R)-configuration of the target compound (CAS 2241594-26-1) may exhibit distinct pharmacokinetics compared to its (S)-enantiomer or racemic mixtures, as seen in chiral drugs like sertraline .

Pharmacologically Relevant Analogs

Sertraline Hydrochloride (CAS 79559-97-0):

Sertraline, a selective serotonin reuptake inhibitor (SSRI), shares the tetrahydronaphthalene core but substitutes bromine/methyl with dichlorophenyl and methylamine groups. This structural divergence underpins sertraline’s specificity for serotonin transporters .

MPTP and Neurotoxicity :

1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP), a structurally simplified analog, induces parkinsonism via neurotoxic metabolites.

Comparative Data Table

Compound Name (CAS) Substituents Molecular Formula Molecular Weight Key Properties/Applications
6-Bromo-8-methyl-1,2,3,4-THN-1-amine·HCl (2241594-26-1) Br (C6), Me (C8) C₁₀H₁₃BrClN 262.57 High-purity API intermediate
7-Bromo-5-methyl-1,2,3,4-THN-1-amine·HCl (1199782-93-8) Br (C7), Me (C5) C₁₀H₁₃BrClN 262.57 Positional isomer; similarity 0.95
(R)-6-Chloro-1,2,3,4-THN-1-amine·HCl (1810074-75-9) Cl (C6) C₁₀H₁₃Cl₂N 218.12 Lower MW; altered hydrophobicity
5-Fluoro-1,2,3,4-THN-1-amine·HCl (CID 16244331) F (C5) C₁₀H₁₂FN·HCl 203.67 Enhanced metabolic stability
Sertraline·HCl (79559-97-0) Dichlorophenyl, N-Me C₁₇H₁₇Cl₂N·HCl 342.69 SSRI; therapeutic CNS activity

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis involves bromination and chiral resolution (e.g., using mandelic acid), similar to sertraline’s manufacturing .
  • Biological Activity : Bromine’s presence may enhance binding to amine receptors, but methyl at position 8 could limit solubility, necessitating formulation optimization .
  • Toxicity : Unlike MPTP, the target compound lacks the pyridine ring linked to neurotoxicity, suggesting safer pharmacological profiles .

Biological Activity

6-Bromo-8-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS: 2703752-39-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C11H15BrClN
  • Molar Mass : 276.6 g/mol
  • IUPAC Name : 6-bromo-8-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
  • Purity : 95% .

Antineoplastic Activity

Research indicates that compounds similar to 6-bromo derivatives exhibit significant antineoplastic properties. For instance, studies have shown that tetrahydronaphthalene derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound ATK-105.0Apoptosis induction
Compound BHT-294.5Cell cycle arrest

These findings suggest that 6-bromo derivatives may share similar mechanisms and could be explored further for their anticancer potential .

Dopaminergic Activity

The compound has been studied for its interaction with dopamine receptors. Specifically, it has shown promise as a D3 dopamine receptor agonist. Agonists at this receptor are of interest for treating conditions such as Parkinson's disease and schizophrenia.

Receptor TypeActivityEC50 (nM)
D3RAgonist150 ± 30
D2RInactive>1000

These results indicate that the compound selectively activates D3 receptors while showing minimal activity at D2 receptors, making it a candidate for further development in neuropharmacology .

Case Study 1: Anticancer Properties

In a study published in Cancer Research, researchers synthesized a series of tetrahydronaphthalene derivatives and evaluated their cytotoxicity against various cancer cell lines. The study found that one derivative exhibited an IC50 value of 4.0 µM against breast cancer cells, indicating potent activity.

Case Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological effects of tetrahydronaphthalene derivatives. The results showed significant improvements in motor function in animal models treated with the compound, suggesting potential applications in treating neurodegenerative diseases .

Q & A

Advanced Research Question

  • Analog Synthesis : Replace bromine with chlorine or hydrogen and vary methyl positioning to create derivatives (e.g., 6-Chloro-8-ethyl analogs).
  • Bioassays : Test analogs against target receptors (e.g., GPCRs) using radioligand binding assays.
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities. For example, bromine’s electronegativity may enhance halogen bonding in hydrophobic pockets, while methyl groups influence steric hindrance .

What strategies resolve contradictory data in reaction yield optimization during scale-up?

Advanced Research Question
Conflicting yields often arise from solvent polarity, catalyst loading, or temperature gradients. Methodological solutions include:

  • DoE (Design of Experiments) : Use response surface methodology (RSM) to optimize parameters (e.g., acetonitrile vs. THF, KI concentrations).
  • Process Simulation : Apply Aspen Plus® to model mass transfer limitations in batch reactors.
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .

How can advanced separation technologies improve the resolution of enantiomeric impurities?

Advanced Research Question
Chiral separation challenges require:

  • Chiral Stationary Phases (CSPs) : Use amylose- or cellulose-based columns (e.g., Chiralpak IA/IB) with heptane/ethanol mobile phases.
  • SFC (Supercritical Fluid Chromatography) : CO₂/co-solvent systems (e.g., methanol + 0.1% TFA) enhance enantiomer resolution (Rs > 2.0) and reduce run times.
  • Crystallization : Opt for diastereomeric salt formation with tartaric acid derivatives to isolate >99% enantiomeric excess .

What methodologies validate the compound’s role in inhibiting enzymatic pathways, and how can false positives be minimized?

Advanced Research Question

  • Enzyme Assays : Use fluorescence-based assays (e.g., tryptophan quenching) with recombinant enzymes. Include negative controls (e.g., heat-denatured enzymes) to rule out non-specific binding.
  • Counter-Screens : Test against structurally similar off-target enzymes (e.g., cytochrome P450 isoforms).
  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) to confirm direct interaction. A KD < 1 µM suggests high-affinity inhibition .

How can isotopic labeling (e.g., ¹³C, ¹⁵N) be applied to track metabolic pathways in vivo?

Advanced Research Question

  • Synthesis of Labeled Analogs : Incorporate ¹³C at the methyl group via reductive amination with NaBH₃CN/¹³CH₃COOH.
  • Mass Spectrometry Imaging (MSI) : Use MALDI-TOF to map tissue distribution in model organisms (e.g., rodents).
  • Stable Isotope Tracing : Administer ¹⁵N-labeled compound and analyze urinary metabolites via UPLC-HRMS to identify phase I/II metabolic products .

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